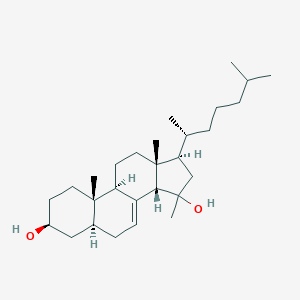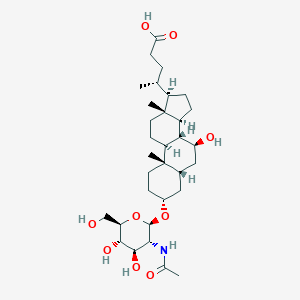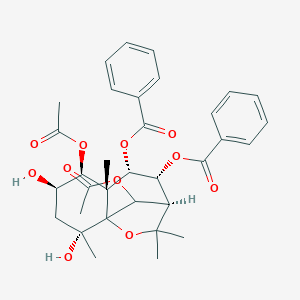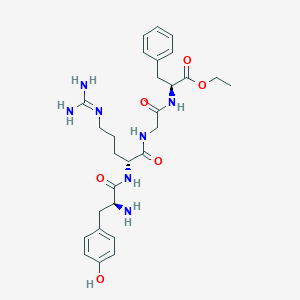
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester (YRGPE) is a peptide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting the production of ROS, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester may help to protect cells and tissues from oxidative stress. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive compared to other peptides. However, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester can be degraded by proteolytic enzymes, which can affect its activity.
Direcciones Futuras
There are several future directions for research on Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester. One area of research is the development of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester analogs with improved solubility and stability. Another area of research is the investigation of the potential use of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is a peptide derivative that has potential therapeutic applications in the treatment of various diseases. It is synthesized through a solid-phase peptide synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. While there are still many questions to be answered about Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester, its potential for therapeutic use makes it an exciting area of research for the future.
Métodos De Síntesis
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have anti-tumor properties and may have potential in cancer therapy.
Propiedades
Número CAS |
117062-52-9 |
|---|---|
Nombre del producto |
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester |
Fórmula molecular |
C28H39N7O6 |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-27(40)23(16-18-7-4-3-5-8-18)34-24(37)17-33-26(39)22(9-6-14-32-28(30)31)35-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
Clave InChI |
DOLAHRVYTBNXSN-ZRBLBEILSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Secuencia |
YRGF |
Sinónimos |
Tyr-Arg-Gly-Phe-OEt tyrosyl-arginyl-glycyl-phenylalanine ethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



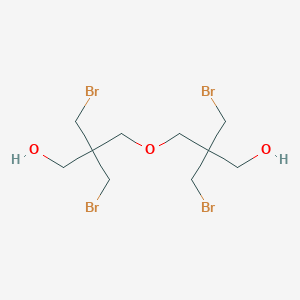
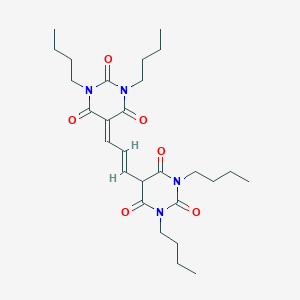
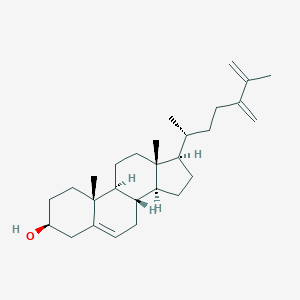
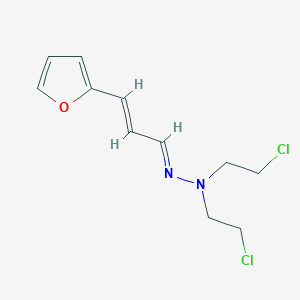
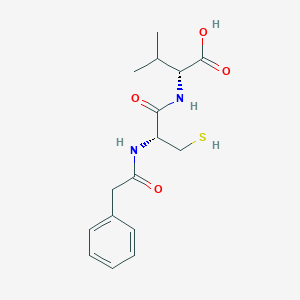
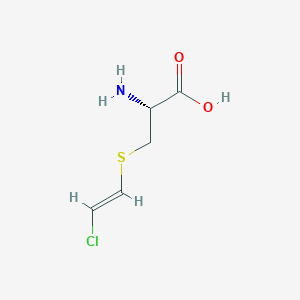
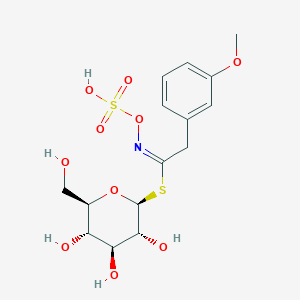
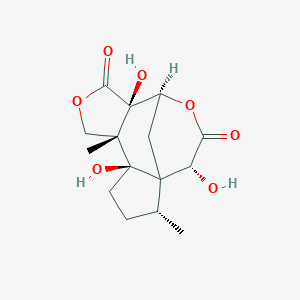
![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
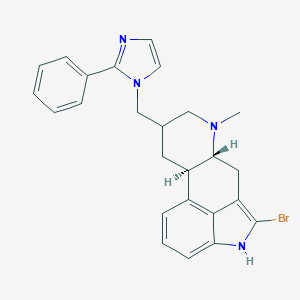
![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
